molecular formula C17H21NO2 B2665192 N-(4-methoxybenzyl)-N-(4-methoxy-3-methylbenzyl)amine CAS No. 355382-65-9

N-(4-methoxybenzyl)-N-(4-methoxy-3-methylbenzyl)amine

Cat. No.: B2665192
CAS No.: 355382-65-9
M. Wt: 271.36
InChI Key: HQXUKCGZLSWJJH-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-N-(4-methoxy-3-methylbenzyl)amine is a bis-benzylamine derivative characterized by two aromatic benzyl groups. The first benzyl group is substituted with a methoxy group at the para position (4-methoxybenzyl), while the second benzyl group contains both a para-methoxy and a meta-methyl substituent (4-methoxy-3-methylbenzyl).

Properties

IUPAC Name

N-[(4-methoxy-3-methylphenyl)methyl]-1-(4-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13-10-15(6-9-17(13)20-3)12-18-11-14-4-7-16(19-2)8-5-14/h4-10,18H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXUKCGZLSWJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-N-(4-methoxy-3-methylbenzyl)amine typically involves the reaction of 4-methoxybenzylamine with 4-methoxy-3-methylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include:

  • Solvent: Anhydrous ethanol or methanol
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-N-(4-methoxy-3-methylbenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxy-3-methylbenzaldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzylamines.

Scientific Research Applications

Organic Synthesis

N-(4-methoxybenzyl)-N-(4-methoxy-3-methylbenzyl)amine serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including:

  • C–N Bond Formation : The compound can be utilized in the synthesis of diarylamines through nitrosonium-initiated C–N bond formation, which is crucial for developing pharmaceuticals and materials .
  • Substituted Benzamides : It can be transformed into substituted benzamides, which are valuable intermediates in drug development .

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against various pathogens, making it a candidate for further investigation in treating infections .
  • Anticancer Activity : In vitro studies have shown that this compound may inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism appears to involve apoptosis induction and cell cycle arrest .
Cell LineIC50 Value (µM)Mechanism of Action
MCF-7TBDInduction of apoptosis
U-937TBDInhibition of proliferation

Pharmaceutical Development

The structural similarity of this compound to known bioactive compounds positions it as a potential lead compound in drug discovery. Its application includes:

  • Neurological Disorders : The compound's derivatives have been explored for their anticonvulsant properties, indicating potential use in treating epilepsy .
  • Cancer Therapeutics : Given its anticancer activity, further development could lead to new treatments targeting specific cancer pathways .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of various benzamide derivatives, including this compound. Results indicated significant cytotoxicity against several cancer cell lines, suggesting that modifications to the benzamide structure can enhance therapeutic effectiveness .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound highlighted its effectiveness against specific bacterial strains. Further quantitative analysis is required to establish its full potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-N-(4-methoxy-3-methylbenzyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-methoxybenzyl)-N-(4-methoxy-3-methylbenzyl)amine with structurally related bis-benzylamine derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
This compound R₁ = 4-OCH₃; R₂ = 4-OCH₃, 3-CH₃ ~329.4 (calculated) Enhanced steric hindrance due to methyl group; increased lipophilicity compared to non-methylated analogues.
N-Benzyl-N-(4-methoxybenzyl)-N-(2-iodo-3-phenoxypropyl)amine (7d) R₁ = 4-OCH₃; R₂ = C₆H₅-O-C₃H₅-I 487.38 Iodo and phenoxy groups increase molecular weight and polarity; iodine enhances reactivity in cross-coupling reactions.
N-Benzyl-N-(4-chlorobenzyl)-N-[3-(4-chlorophenoxy)-2-fluoropropyl]amine (243c) R₁ = 4-Cl; R₂ = 4-Cl-C₆H₄-O-C₃H₅-F ~526.24 (calculated) Chlorine substituents improve metabolic stability; fluorine enhances electronegativity and bioavailability.
N-(5-Chloro-2-methoxybenzyl)-N-(4-methoxyphenyl)amine R₁ = 4-OCH₃; R₂ = 5-Cl, 2-OCH₃ 277.75 Chlorine at meta position increases electrophilicity; dual methoxy groups enhance solubility in polar solvents.

Physicochemical Properties

  • Solubility : Methoxy groups enhance water solubility via hydrogen bonding, but steric hindrance from the methyl group may reduce solubility in polar solvents compared to smaller substituents (e.g., halogenated derivatives) .

Biological Activity

N-(4-methoxybenzyl)-N-(4-methoxy-3-methylbenzyl)amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17_{17}H21_{21}NO2_2
  • Molecular Weight : 271.354 g/mol
  • CAS Number : [insert CAS number if available]

The structure of this compound features two methoxy groups and a methyl group on the benzyl rings, which are believed to influence its biological activity through electronic and steric effects.

The biological activity of this compound is thought to involve several mechanisms:

  • Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity.
  • Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in various cellular processes.
  • Signal Transduction Modulation : The compound may interfere with signal transduction pathways, leading to altered cellular responses.

Antimicrobial Activity

Recent studies have reported the antimicrobial properties of this compound. The compound has shown efficacy against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong activity:

Microorganism MIC (µg/mL)
Staphylococcus aureus< 5
Escherichia coli< 10
Candida albicans< 5

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in certain cancer cell lines.
  • Induction of Apoptosis : Research indicates activation of caspase pathways leading to programmed cell death.

Case Studies

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM .
  • Lung Cancer Models : In animal models of lung cancer, administration of the compound led to reduced tumor growth and improved survival rates compared to controls .

Comparison with Related Compounds

The biological activity of this compound can be compared to structurally similar compounds:

Compound Activity Type Efficacy
N-cyclohexyl-N-(4-methoxy-3-methylbenzyl)amineAntimicrobialModerate
N-benzyl-N-(4-methoxy-3-methylbenzyl)amineAnticancerLow

This compound exhibits enhanced efficacy due to the presence of both methoxy and methyl substituents, which modify its reactivity and biological interactions .

Q & A

Q. What is the synthetic pathway for N-(4-methoxybenzyl)-N-(4-methoxy-3-methylbenzyl)amine, and what are the critical steps?

The compound is synthesized via multi-step reactions, often starting with methoxy-substituted benzyl precursors. A typical route involves:

  • Alkylation of primary amines with methoxybenzyl halides.
  • Sequential protection/deprotection strategies to achieve regioselectivity.
  • Final purification using column chromatography (e.g., n-hexane/ethyl acetate gradients). Yields range from 14–23% in analogous syntheses, influenced by steric hindrance from methyl and methoxy groups .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • NMR (¹H/¹³C) : Identifies methoxy (-OCH₃), methyl (-CH₃), and benzyl proton environments. For example, methoxy groups resonate at ~3.7–3.8 ppm in ¹H NMR .
  • HPLC : Validates purity (>95% in optimized syntheses) with retention times specific to the compound’s hydrophobicity .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What are the primary applications of this compound in academic research?

  • Intermediate in Drug Discovery : Used to synthesize urea derivatives or heterocycles for targeting receptors (e.g., GPCRs) .
  • Ligand Design : Methoxy and methyl groups modulate steric/electronic properties for metal coordination (e.g., Zn²⁺ complexes in catalysis) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this amine?

  • Temperature Control : Lower temperatures (e.g., 253 K) minimize side reactions during nucleophilic substitutions .
  • Catalyst Screening : Palladium or copper catalysts enhance coupling efficiency in benzyl halide alkylation .
  • Solvent Selection : Polar aprotic solvents (e.g., CH₂Cl₂) improve solubility of aromatic intermediates .

Q. What computational approaches predict the electronic properties of this compound?

  • DFT Calculations : Model HOMO/LUMO energies to assess nucleophilicity at the amine sites. Methoxy groups lower electron density, affecting reactivity .
  • Molecular Docking : Predict binding affinities to biological targets (e.g., viral receptors) by analyzing π-π stacking with methoxybenzyl motifs .

Q. How can conflicting NMR data for derivatives of this compound be resolved?

  • Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; methoxy protons show solvent-dependent shifts .
  • Dynamic Exchange : Use variable-temperature NMR to detect hindered rotation in N-benzyl groups .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., dihedral angles between benzyl rings) .

Q. What strategies mitigate steric hindrance during functionalization of the amine?

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine during benzylation .
  • Microwave-Assisted Synthesis : Accelerate reactions to overcome kinetic barriers in bulky systems .

Methodological Notes

  • Safety : Handle intermediates with mutagenic potential (e.g., nitrobenzenesulfonamides) under fume hoods with PPE .
  • Data Validation : Cross-reference HPLC retention times and NMR shifts with literature analogs to confirm reproducibility .

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